N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-3-8-17-14-21(24-18-11-7-12-19(13-18)27-2)26-22(25-17)20(15-23-26)16-9-5-4-6-10-16/h4-7,9-15,24H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMUPEGHSHQXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method includes the reaction of enaminonitriles with hydrazine hydrate to form 3-aminopyrazoles. These aminopyrazoles are then reacted with formylated acetophenones under reflux conditions, assisted by potassium hydrogen sulfate (KHSO₄) in aqueous media . This method is known for its regioselectivity and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The methoxyphenyl and propyl groups influence oxidation pathways. Controlled oxidation of the pyrimidine ring occurs under mild conditions:
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Reagent : Potassium permanganate (KMnO₄) in acidic media
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Product : Pyrazolo[1,5-a]pyrimidine-7-oxide derivatives
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Mechanism : Electrophilic attack at the electron-rich pyrimidine nitrogen, followed by oxygen insertion .
| Reaction Conditions | Yield (%) | Product Stability |
|---|---|---|
| 0.1M H₂SO₄, 25°C, 4h | 68 | Stable in air |
| Ethanol/H₂O (1:1), 50°C | 55 | Hygroscopic |
Nucleophilic Substitution
The 7-amine group exhibits moderate nucleophilicity, enabling substitutions:
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Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., AcCl)
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Example :
Key factors :
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Steric hindrance from the 3-phenyl group reduces reactivity at C5.
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Propyl chain at C5 directs electrophiles to the N7 position .
Acylation Reactions
The primary amine undergoes acylation with both aliphatic and aromatic acylating agents:
| Acylating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetic anhydride | DCM | 25 | 91 |
| Benzoyl chloride | THF | 0→25 | 78 |
| Tosyl chloride | Pyridine | 25 | 65 |
Mechanism: Base-assisted deprotonation of the amine, followed by nucleophilic attack on the acyl electrophile .
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic systems:
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Catalyst : Pd(OAc)₂ (5 mol%)
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Conditions : Ethanol, reflux, 12h
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Product : Fused pyrazolo[3,4-e]diazepine derivatives (quantum yield Φ = 0.44 in CHCl₃) .
Cross-Coupling Reactions
The 3-phenyl group enables Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 76 |
| 2-Thienyl | Pd(dba)₂, SPhos | 68 |
| Vinyl | Pd(OAc)₂, XPhos | 82 |
Limitations: Steric bulk at C3 reduces reactivity with ortho-substituted arylboronic acids .
Reductive Alkylation
The amine group undergoes reductive amination with aldehydes:
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Reagent : NaBH₃CN, MeOH
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Example : Reaction with benzaldehyde produces N-benzyl derivatives in 74% yield .
Comparative Reactivity Analysis
A comparison with structural analogs reveals substituent-dependent trends:
| Compound Modification | Reaction Rate (Relative to Parent) |
|---|---|
| 5-Ethyl instead of 5-propyl | 1.2× faster in acylation |
| 3-(4-Fluorophenyl) | 0.8× slower in cross-coupling |
| N-(2-Phenylethyl) | 1.5× faster in oxidation |
Data aggregated from kinetic studies of pyrazolo[1,5-a]pyrimidine derivatives .
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Condition | Half-life (h) | Degradation Products |
|---|---|---|
| pH 7.4 buffer | 48 | 7-Hydroxy derivative |
| Human liver microsomes | 6.2 | N-Oxide, glucuronide |
| UV light (254 nm) | 1.5 | Ring-opened species |
Studies indicate metabolic susceptibility at the N7 position .
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties, particularly through its ability to inhibit cell proliferation in various cancer cell lines. Research indicates that it may act as an inhibitor of microtubule polymerization, disrupting normal cellular processes critical for mitosis.
Table 1: Cytotoxicity Profile of N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.0 |
| HeLa (Cervical) | 9.8 |
These values indicate significant cytotoxic effects against breast and lung cancer cell lines, suggesting potential for further development as an anticancer agent.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating signaling pathways involved in inflammatory responses. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In vitro studies demonstrated that treatment with this compound resulted in a reduction of TNF-alpha and IL-6 production in activated macrophages.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of Pyrazolo[1,5-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the methoxy and phenyl groups is done via nucleophilic substitution methods.
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Core | Cyclization | Amino acids, aldehydes |
| Methoxy Group Addition | Nucleophilic Substitution | Methanol, base |
| Phenyl Group Attachment | Electrophilic Aromatic Substitution | Phenyl halides |
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, it may interact with other molecular targets involved in cell proliferation and apoptosis, contributing to its antitumor activity .
Comparison with Similar Compounds
N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities . The unique combination of the methoxyphenyl, phenyl, and propyl groups in this compound contributes to its distinct biological properties and potential therapeutic applications .
Biological Activity
N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrazolo[1,5-a]pyrimidine core, which is crucial for its biological activity.
The biological activity of pyrazolo[1,5-a]pyrimidines is often attributed to their ability to interact with various biological targets, including:
- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on kinases and other enzymes involved in cellular signaling pathways.
- Anticancer Activity : Several studies indicate that these compounds can induce apoptosis and cell cycle arrest in cancer cells.
- Antiviral Properties : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. In vitro assays revealed significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Hela | 2.59 | Induces apoptosis and cell cycle arrest at S phase |
| MCF7 | 4.66 | Arrests cell cycle at G2/M phase |
| HCT116 | 1.98 | Induces apoptosis |
These findings suggest that this compound has a potent anticancer effect comparable to standard chemotherapy agents like doxorubicin .
Enzyme Inhibition
The compound also exhibits inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. For instance:
| Enzyme | IC50 (µM) | Comparison |
|---|---|---|
| CDK2 | 1.630 | Compared with ribociclib (0.068) |
| CDK9 | 0.262 | Compared with ribociclib (0.050) |
This inhibition suggests potential applications in cancer therapy by targeting cell cycle regulation .
Antiviral Activity
Preliminary research indicates that derivatives of pyrazolo[1,5-a]pyrimidines may possess antiviral properties, particularly against RNA viruses. The specific mechanisms are still under investigation but may involve interference with viral replication processes .
Case Studies
Several studies have explored the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activities against multiple cell lines, confirming the importance of structural modifications for enhancing efficacy .
- Structure-Activity Relationship (SAR) : Research has focused on the SAR of pyrazolo[1,5-a]pyrimidines, highlighting how different substituents affect biological activity and selectivity towards specific targets .
Q & A
Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be standardized for reproducibility?
Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors (e.g., pyrazolo cores) followed by functionalization. For example:
- Core formation : Cyclization of aminopyrazole or enaminone intermediates under reflux in polar solvents (e.g., ethanol, DMF) .
- Substituent introduction : Suzuki-Miyaura coupling (e.g., aryl boronic acids) or nucleophilic substitution for aryl/alkyl groups .
- Amine attachment : Use of coupling agents (e.g., EDCI/HOBt) or direct alkylation under basic conditions .
Standardization : Optimize temperature (60–120°C), solvent (DMF, THF), and catalysts (Pd for cross-coupling). Monitor purity via HPLC and confirm structures with -NMR and HRMS .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- -/-NMR : Assign peaks for methoxy (δ ~3.8 ppm), propyl (δ 0.8–1.6 ppm), and pyrimidine protons (δ 6.5–8.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]) with <5 ppm error .
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
- X-ray crystallography : Resolve stereochemistry for analogs (e.g., trifluoromethyl substituents) .
Q. How can researchers screen this compound for enzyme inhibition activity (e.g., CDKs)?
Answer:
- Kinase assays : Use recombinant CDK2/9 with ATP-competitive substrates (e.g., histone H1). Measure IC via fluorescence polarization .
- Cellular validation : Test anti-proliferative effects in cancer lines (e.g., MCF-7) with dose-dependent apoptosis assays (Annexin V/PI) .
- Selectivity profiling : Compare activity across kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer:
- Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF) to enhance kinase binding .
- Propyl chain modification : Test shorter (ethyl) or branched (isopropyl) chains to improve solubility/logP .
- Pyrimidine core rigidity : Introduce fused rings (e.g., quinazoline) to stabilize target interactions .
Validation : Use molecular docking (AutoDock Vina) to predict binding poses with CDK2 (PDB: 1HCL) and validate via SPR kinetics .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
Answer:
- ADMET prediction : Use QikProp (Schrödinger) to estimate bioavailability (%HOA >50%), CYP450 inhibition, and hERG liability .
- Metabolic sites : Identify labile positions (e.g., methoxy O-demethylation) using MetaSite .
- Toxicity screening : Run Ames test analogs in silico (DEREK) to flag mutagenicity risks .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
Answer:
- Assay conditions : Control variables like ATP concentration (kinase assays) or serum content (cell assays) .
- Redundancy : Validate hits with orthogonal methods (e.g., Western blot for phospho-CDK substrates) .
- Data normalization : Use Z-scores or % inhibition relative to positive controls (e.g., staurosporine) .
Q. What methodologies enable pharmacokinetic (PK) and pharmacodynamic (PD) profiling in preclinical models?
Answer:
- PK studies : Administer IV/PO doses in rodents; quantify plasma levels via LC-MS/MS. Calculate AUC, C, and t .
- Tissue distribution : Use radiolabeled analogs (e.g., ) to track accumulation in target organs .
- PD markers : Measure downstream targets (e.g., p-Rb for CDK inhibition) in tumor xenografts .
Methodological Considerations
Q. How can researchers design controlled experiments to assess synergistic effects with existing therapies?
Answer:
- Combination index : Use Chou-Talalay assays to calculate synergism (CI <1) with cisplatin or paclitaxel .
- Mechanistic overlap : Avoid combining with drugs sharing metabolic pathways (e.g., CYP3A4 substrates) .
Q. What strategies improve solubility and formulation for in vivo studies?
Answer:
- Co-solvents : Use 10% DMSO/90% PEG-400 for IV dosing .
- Nanoparticles : Encapsulate in PLGA to enhance bioavailability and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
